molecular formula C9H6BrClN2 B1378585 3-(4-bromo-2-chlorophenyl)-1H-pyrazole CAS No. 1554828-69-1

3-(4-bromo-2-chlorophenyl)-1H-pyrazole

Cat. No.: B1378585
CAS No.: 1554828-69-1
M. Wt: 257.51 g/mol
InChI Key: MXKFPDQKKOGZTO-UHFFFAOYSA-N
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Description

“3-(4-bromo-2-chlorophenyl)-1H-pyrazole” is a chemical compound that contains a pyrazole core, which is a five-membered heterocyclic compound. The pyrazole core is substituted at the 3-position with a 4-bromo-2-chlorophenyl group . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Scientific Research Applications

Structural Analysis and Tautomerism

The study of NH-pyrazoles, including those with halogen substituents similar to 3-(4-bromo-2-chlorophenyl)-1H-pyrazole, reveals their behavior in both solution and solid states. The focus on annular tautomerism and the structural characterization through X-ray diffraction and NMR spectroscopy provide insights into the interplay of hydrogen and halogen bonds in these compounds. This research contributes to understanding the molecular structure and tautomerism in pyrazoles, which is crucial for developing materials with tailored properties (García et al., 2010).

Antimicrobial and Anticancer Activity

A series of novel pyrazole derivatives, including structures related to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and showed significant antimicrobial properties. This highlights the potential of such pyrazole derivatives in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Antimicrobial Potential

Molecular docking studies of pyrazole derivatives have indicated that certain structural features, such as the presence of a chlorine atom and a carbothioamide group, play a crucial role in binding to microbial targets. This suggests that such compounds might exhibit antimicrobial activity, providing a basis for the design of new antimicrobial agents. The computational analysis aids in predicting the behavior of these compounds in biological systems, offering a path to novel drug discovery (Sivakumar et al., 2020).

Solvation Analysis

Research into the solvation effects on pyrazole derivatives, such as this compound, using the solvation continuum model has provided valuable data on the free energy of solvation in various solvents. This information is essential for understanding the solubility and stability of these compounds in different solvent environments, which is critical for their application in pharmaceutical formulations and chemical reactions (Venkatachalam, Venu, & Karuppanan, 2012).

Biochemical Analysis

Biochemical Properties

3-(4-bromo-2-chlorophenyl)-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with extracellular laccase of the fungus Rhizoctonia praticola, catalyzing enzyme-catalyzed copolymerization with phenols . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the respiratory system by targeting specific proteins involved in respiratory functions . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition results in the accumulation of acetylcholine, thereby affecting neurotransmission and related cellular processes. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under specific conditions but may degrade when exposed to certain environmental factors . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm. Toxic effects at high doses include respiratory failure and other severe physiological disruptions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it undergoes enzyme-catalyzed reactions that lead to the formation of metabolites . These metabolic processes can influence the compound’s overall effectiveness and duration of action. Additionally, it can affect metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can influence its localization and accumulation within specific tissues, thereby affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence its interaction with other biomolecules and its overall biochemical effects. For example, its presence in the mitochondria can affect cellular respiration and energy production.

Properties

IUPAC Name

5-(4-bromo-2-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKFPDQKKOGZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.